1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol
Overview
Description
Scientific Research Applications
Cyclobutane-Containing Alkaloids: Synthesis and Biological Activities
Cyclobutane-containing alkaloids are noteworthy for their synthesis and biological activities, including antimicrobial, antibacterial, antitumor, and other effects. These compounds, isolated from both terrestrial and marine species, show significant potential in drug discovery. The synthesis, origins, and biological actions of these alkaloids highlight their importance as a source of lead compounds for pharmaceutical development (Sergeiko et al., 2008).
Furan in Foods: Formation, Exposure, and Mitigation
Research on furan, a compound related to furan derivatives like "1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol," discusses its formation pathways, occurrence in foods, dietary exposures, and potential health impacts. This comprehensive review also covers analytical techniques for furan detection, its metabolism, toxicities, risk assessment, and mitigation measures to reduce furan levels in food products (Zhang & Zhang, 2022).
[2 + 2]-Cycloaddition-Derived Cyclobutane Natural Products
This review focuses on the structural diversity, sources, bioactivities, and biomimetic syntheses of [2 + 2]-cycloaddition-derived cyclobutane natural products. It underscores the interesting biosynthesis processes and synthetic challenges these compounds present, along with their diverse biological effects, offering a rich area for future research and drug development (Yang et al., 2022).
Bioactive Furanyl- and Thienyl-Substituted Compounds
The medicinal chemistry of purine and pyrimidine nucleobases and nucleosides featuring furan and thiophene demonstrates the importance of these heterocycles. This review assesses the impact of furan-2-yl and other heteroaryl substituents on the activity of these compounds, highlighting their potential in antiviral, antitumor, antimycobacterial, and antiparkinsonian applications (Ostrowski, 2022).
Conversion of Biomass to Furan Derivatives
The conversion of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF), is discussed, outlining the potential of these compounds in replacing non-renewable hydrocarbon sources. This review details the advances in synthesis from biomass feedstocks and the application of HMF in producing various chemicals, fuels, and materials, underscoring the ecological benefits of utilizing furan derivatives from renewable sources (Chernyshev et al., 2017).
Future Directions
properties
IUPAC Name |
1-[(furan-2-ylmethylamino)methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-10(4-2-5-10)8-11-7-9-3-1-6-13-9/h1,3,6,11-12H,2,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQVQMFQPBROJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=CC=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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